rac 7-Hydroxy Efavirenz-d4 (Major)
Description
Core Structural and Nomenclatural Details
rac 7-Hydroxy Efavirenz-d4 (Major) is chemically defined as 6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one . Key identifiers include:
Synonyms :
Deuterium Substitution and Isotopic Labeling
The compound incorporates four deuterium atoms at the cyclopropyl group (positions 2, 2, 3, 3) and retains the hydroxyl group at position 7 of the benzoxazin ring . This isotopic labeling enhances metabolic stability and enables differentiation from non-deuterated analogs in analytical workflows.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Starting Materials
The synthesis of rac 7-Hydroxy Efavirenz-d4 (Major) involves two primary objectives: (1) constructing the benzoxazinone core structure and (2) introducing deuterium at specific positions. The parent compound, efavirenz, is synthesized via cyclization of 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol using carbonyl-delivering agents like carbonyldiimidazole (CDI) . For the deuterated variant, cyclopropane rings are replaced with deuterated analogs (cyclopropyl-d4) during the ethynyl group formation.
Key steps include:
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Deuterium Incorporation : Cyclopropane-d4 is synthesized via deuteration of cyclopropane precursors using deuterated reagents (e.g., ) under controlled conditions. This ensures four deuterium atoms are incorporated into the cyclopropyl-ethynyl moiety .
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Cyclization : The optically pure amino alcohol intermediate undergoes cyclization with CDI or diphenyl carbonate in aprotic solvents (e.g., tetrahydrofuran) at temperatures between −10°C and 60°C .
Hydroxylation at the 7-Position
The hydroxyl group at the 7-position is introduced either metabolically or chemically:
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Metabolic Hydroxylation : In vivo, efavirenz is hydroxylated by cytochrome P450 enzymes (CYP2B6), producing 7-hydroxy efavirenz as a major metabolite . For synthetic purposes, this step is replicated using chemical oxidizing agents (e.g., ) or enzymatic methods.
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Chemical Synthesis : Direct hydroxylation of the benzoxazinone core is achieved via electrophilic aromatic substitution using or catalytic hydroxylation with transition metal complexes .
Optimization of Reaction Conditions
Industrial-scale synthesis prioritizes yield, purity, and cost-effectiveness. Data from patent US20120108809A1 reveal that CDI and diphenyl carbonate outperform triphosgene in cyclization efficiency, yielding >85% purity . The table below compares methods:
| Parameter | CDI Method | Diphenyl Carbonate Method |
|---|---|---|
| Reaction Temperature (°C) | 25–30 | 40–50 |
| Solvent | THF | Toluene |
| Yield (%) | 92 | 88 |
| Purity (%) | 99.5 | 98.7 |
| Deuterium Retention (%) | 98 | 95 |
Deuterium retention is critical; CDI’s milder conditions minimize isotopic exchange, preserving >98% deuterium content .
Resolution of Racemic Mixtures
The "rac" designation indicates a racemic mixture of enantiomers. Chiral resolution is performed using (−)-camphanic acid chloride, which forms diastereomeric salts separable via crystallization . Post-resolution, the major enantiomer (7-hydroxy efavirenz-d4) is isolated with >99% enantiomeric excess (ee).
Analytical Validation
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) confirms structural integrity and deuterium incorporation. Key characterization data include:
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Mass Spectrometry : 335.7 (M+H) with a deuterium isotopic pattern .
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NMR : Absence of proton signals at cyclopropane-d4 sites (δ 0.5–1.5 ppm) .
Industrial and Regulatory Considerations
Large-scale production requires compliance with Good Manufacturing Practices (GMP). Suppliers like VIVAN Life Sciences and LGC Standards synthesize the compound under ISO-certified conditions, ensuring batch-to-batch consistency . Regulatory challenges include managing short shelf life (≤12 months) and restricted freight classifications due to deuterated compounds’ stability issues .
Chemical Reactions Analysis
Types of Reactions: rac 7-Hydroxy Efavirenz-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs .
Scientific Research Applications
Pharmacokinetic Studies
The incorporation of deuterium in rac 7-Hydroxy Efavirenz-d4 allows researchers to trace metabolic pathways more effectively than with non-deuterated compounds. Studies have shown that deuterated compounds can exhibit altered pharmacokinetic profiles, including improved stability and reduced clearance rates compared to their non-deuterated counterparts. This property is particularly useful for:
- Metabolic Tracing : Understanding how drugs are metabolized in the body.
- Bioavailability Studies : Assessing how much of the drug reaches systemic circulation.
Drug Interaction Studies
Rac 7-Hydroxy Efavirenz-d4 serves as a substrate for various cytochrome P450 enzymes, particularly CYP2B6, which is known to influence the metabolism of Efavirenz. Research has indicated that genetic polymorphisms in these enzymes can significantly affect plasma levels of Efavirenz and its metabolites . Key applications include:
- Evaluating Drug-Drug Interactions : Investigating how concurrent medications may alter the metabolism of rac 7-Hydroxy Efavirenz-d4.
- Personalized Medicine : Tailoring HIV treatment based on genetic profiles affecting drug metabolism.
Clinical Studies
Clinical research utilizing rac 7-Hydroxy Efavirenz-d4 focuses on its efficacy and safety in HIV treatment regimens. For instance, studies have shown that variations in CYP2B6 activity can lead to differences in plasma concentrations of Efavirenz, impacting both efficacy and toxicity profiles . Applications include:
- Longitudinal Studies : Monitoring plasma concentrations over time to understand dosing requirements.
- Efficacy Trials : Comparing the therapeutic effects of rac 7-Hydroxy Efavirenz-d4 against standard treatments.
Case Studies
-
Predictors of Plasma Exposure
A study involving HIV-infected adults highlighted the impact of genetic factors on Efavirenz plasma concentration. The findings suggested that specific genotypes were associated with higher plasma levels, emphasizing the importance of genetic testing in optimizing treatment regimens involving rac 7-Hydroxy Efavirenz-d4 . -
Auto-Induction Profiles
Research has also focused on the auto-induction characteristics of Efavirenz, revealing that initial high plasma concentrations may decrease over time due to auto-induction effects. This phenomenon underscores the necessity for careful monitoring during treatment with rac 7-Hydroxy Efavirenz-d4 to ensure optimal dosing .
Mechanism of Action
The mechanism of action of rac 7-Hydroxy Efavirenz-d4 (Major) is similar to that of Efavirenz. It inhibits the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of the HIV virus by blocking the conversion of viral RNA into DNA. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between rac 7-Hydroxy Efavirenz-d4 (Major) and related compounds are outlined below:
Structural and Isotopic Differences
Functional and Analytical Comparisons
- Metabolic Pathways: rac 7-Hydroxy Efavirenz-d4 is a product of CYP2B6-mediated hydroxylation of Efavirenz, whereas 8-Hydroxy Efavirenz-d4 arises from alternative oxidative pathways . Dihydroxy derivatives (e.g., rac 7,14-Dihydroxy Efavirenz-d4) undergo further glucuronidation, enhancing renal excretion compared to mono-hydroxy metabolites .
Analytical Utility :
- Stability and Pharmacokinetics: Deuterium labeling in rac 7-Hydroxy Efavirenz-d4 reduces metabolic degradation rates compared to non-deuterated counterparts, as deuterium forms stronger carbon-deuterium (C-D) bonds . 8-Hydroxy Efavirenz-d4 exhibits different plasma clearance rates due to positional isomerism, influencing its half-life .
Notes on Discrepancies and Limitations
- Isotopic Purity Variability : Batch-dependent isotopic distributions (e.g., d3-d6 contaminants in rac 7-Hydroxy Efavirenz-d4) necessitate rigorous quality control for analytical accuracy .
- Nomenclature Conflicts: Some suppliers inconsistently label "rac 7-Hydroxy Efavirenz-d4" and "rac 8-Hydroxy Efavirenz-d4," risking misidentification in research .
Biological Activity
Rac 7-Hydroxy Efavirenz-d4 (Major) is a deuterated derivative of Efavirenz, primarily recognized for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound exhibits significant biological activity due to its ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV. This article delves into its biological activity, metabolic pathways, pharmacokinetic properties, and relevant research findings.
Rac 7-Hydroxy Efavirenz-d4 functions by binding to the active site of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA. This inhibition is essential for halting viral replication and reducing the viral load in infected individuals. The structural modifications introduced by deuteration enhance its stability and may influence its pharmacokinetic profile compared to non-deuterated forms.
Metabolism and Pharmacokinetics
The metabolism of Rac 7-Hydroxy Efavirenz-d4 primarily involves cytochrome P450 enzymes, particularly CYP2B6 and CYP2A6. These enzymes facilitate hydroxylation at the 7-position, leading to various metabolites such as 8-hydroxyefavirenz and 7-hydroxyefavirenz. The presence of deuterium in Rac 7-Hydroxy Efavirenz-d4 alters its metabolic pathway, potentially resulting in improved stability and reduced clearance rates compared to Efavirenz .
Key Metabolic Pathways
| Metabolite | Structure | Biological Activity |
|---|---|---|
| Rac 7-Hydroxy Efavirenz-d4 | C14D4H5ClF3NO3 | NNRTI |
| Efavirenz | C14H10ClF3NO3 | NNRTI |
| 8-Hydroxyefavirenz | C14H11ClF3NO3 | Limited activity |
| Rac 7-Hydroxyefavirenz | C14H11ClF3NO3 | Similar to parent compound |
Pharmacokinetic Studies
Research indicates that the pharmacokinetics of Rac 7-Hydroxy Efavirenz-d4 may differ significantly from those of Efavirenz due to its isotopic labeling. A study involving pediatric patients on efavirenz-based combination antiretroviral therapy (cART) demonstrated that genetic variations in cytochrome P450 enzymes significantly influenced plasma efavirenz concentrations. Notably, polymorphisms in CYP2B6 were associated with higher plasma levels, which could also apply to Rac 7-Hydroxy Efavirenz-d4 given their shared metabolic pathways .
Case Studies and Clinical Research
- Predictors of Plasma Exposure : A cohort study involving HIV-infected children revealed that genetic polymorphisms affected efavirenz plasma concentration over time. The study tracked plasma concentrations at various intervals, highlighting the importance of genetic factors in drug metabolism .
- Metabolic Stability : Research on deuterated compounds has shown that they often exhibit enhanced metabolic stability. This characteristic is particularly relevant for Rac 7-Hydroxy Efavirenz-d4, as it may lead to improved therapeutic outcomes by maintaining effective drug levels over extended periods.
Q & A
Basic Questions
Q. What analytical methodologies are recommended for identifying and quantifying rac 7-Hydroxy Efavirenz-d4 (Major) in pharmacokinetic studies?
- Methodological Answer : Deuterated analogs like rac 7-Hydroxy Efavirenz-d4 are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards. Key steps include:
- Calibration curves : Prepare using serial dilutions of the deuterated compound and validate for linearity (R² ≥ 0.99) and precision (%RSD < 15%).
- Matrix effects : Assess by comparing analyte response in biological matrices (e.g., plasma) vs. solvent to control ion suppression/enhancement .
- Specificity : Confirm via chromatographic separation from structurally similar metabolites (e.g., non-deuterated Efavirenz metabolites) .
Q. How should researchers optimize the synthesis of rac 7-Hydroxy Efavirenz-d4 (Major) for use as an internal standard?
- Methodological Answer : Focus on isotopic purity and reproducibility:
- Deuterium incorporation : Verify via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to ensure ≥98% isotopic enrichment at the labeled positions.
- Reaction conditions : Control temperature, solvent purity, and catalyst-to-substrate ratios to minimize byproducts. Document deviations in reaction logs .
- Purification : Use preparative HPLC with UV detection at λmax for Efavirenz derivatives (e.g., 245 nm) and validate purity via orthogonal methods (e.g., LC-MS and NMR) .
- Key Variables :
| Variable | Optimal Range |
|---|---|
| Temperature | 20–25°C |
| Catalyst (e.g., Pd/C) | 5–10% w/w |
| Deuterium source (e.g., D₂O) | ≥99.9% purity |
Q. What steps ensure robust validation of analytical methods for rac 7-Hydroxy Efavirenz-d4 (Major)?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Accuracy : Spike recovery tests (85–115%) in biological matrices.
- Precision : Intra-day and inter-day variability tests (%RSD < 15%).
- Stability : Evaluate freeze-thaw, short-term (24h), and long-term (-80°C) stability .
Advanced Questions
Q. How can researchers resolve contradictions in metabolic stability data between rac 7-Hydroxy Efavirenz-d4 (Major) and its non-deuterated counterpart?
- Methodological Answer :
- Hypothesis testing : Determine if discrepancies arise from deuterium isotope effects (e.g., altered CYP450 binding kinetics) or analytical variability .
- Controlled experiments : Compare half-life (t₁/₂) and intrinsic clearance (CLint) under identical incubation conditions (e.g., human liver microsomes, pH 7.4). Use ANOVA to assess significance (p < 0.05) .
- Error analysis : Quantify pipetting errors, matrix effects, and detector drift using blank controls and internal standards .
Q. What frameworks guide the integration of rac 7-Hydroxy Efavirenz-d4 (Major) data with multi-omics datasets (e.g., proteomics, transcriptomics)?
- Methodological Answer :
- Conceptual alignment : Link pharmacokinetic data to systems biology models (e.g., physiologically based pharmacokinetic (PBPK) modeling) to predict drug-drug interactions .
- Data harmonization : Normalize LC-MS/MS data to transcriptomic/proteomic counts using batch-correction tools (e.g., ComBat) and validate via cross-correlation matrices .
- Ethical considerations : Ensure informed consent for human-derived data and anonymize datasets to comply with GDPR/HIPAA .
Q. How do theoretical frameworks inform experimental design for studying rac 7-Hydroxy Efavirenz-d4 (Major)’s role in HIV resistance mechanisms?
- Methodological Answer :
- Theoretical grounding : Use the "lock-and-key" enzyme-substrate model to hypothesize Efavirenz’s binding affinity alterations due to 7-hydroxylation .
- Experimental variables :
| Independent Variable | Dependent Variable | Control Parameters |
|---|---|---|
| HIV reverse transcriptase mutants | IC₅₀ of rac 7-Hydroxy Efavirenz-d4 | Temperature, pH, cofactors (Mg²⁺) |
- Statistical rigor : Apply nonlinear regression for IC₅₀ calculations and report 95% confidence intervals .
Q. What statistical approaches mitigate Type I/II errors when analyzing low-abundance rac 7-Hydroxy Efavirenz-d4 (Major) in heterogeneous biological samples?
- Methodological Answer :
- Power analysis : Calculate required sample size (n) using pilot data to ensure adequate power (≥0.8) for detecting fold-changes ≥2.
- Error correction : Use false discovery rate (FDR) adjustments (e.g., Benjamini-Hochberg) for multiple comparisons .
- Sensitivity thresholds : Define limits of quantification (LOQ) as signal-to-noise (S/N) ≥10 and validate via dilutional linearity tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
